3-Penten-2-one

描述

3-Penten-2-one has been reported in Cichorium endivia, Nicotiana tabacum, and other organisms with data available.

Structure

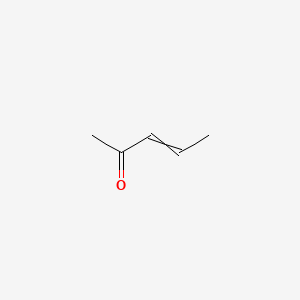

2D Structure

3D Structure

属性

IUPAC Name |

(E)-pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881229 | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.5 °C | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-33-2, 3102-33-8 | |

| Record name | 3-Penten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN5NGB7KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 3-Penten-2-one

Abstract: This document provides a comprehensive technical overview of 3-penten-2-one, an α,β-unsaturated ketone with significant applications in research and industry. It details the compound's chemical structure, physicochemical properties, and key experimental protocols for its synthesis and purification. The guide also explores its chemical reactivity, particularly its role in organic synthesis, and its biological activities, including its function as a biomarker and its involvement in anti-inflammatory signaling pathways. All quantitative data is presented in tabular format for clarity, and logical and experimental workflows are illustrated using diagrams generated with Graphviz, adhering to specified design constraints for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, also known as ethylidene acetone, is an organic compound classified as an α,β-unsaturated ketone.[1] Its structure features a ketone functional group conjugated with a carbon-carbon double bond, which imparts unique chemical reactivity.[2] The compound exists as (E) and (Z) stereoisomers due to the substitution pattern on the double bond.[1]

1.1 Nomenclature and Identifiers

The following table summarizes the key identifiers for this compound and its stereoisomers.

| Identifier | Unspecified Isomer | (E)-Isomer | (Z)-Isomer |

| Preferred IUPAC Name | Pent-3-en-2-one[1] | (E)-pent-3-en-2-one[3] | (Z)-pent-3-en-2-one |

| Common Names | Ethylidene acetone, Methyl propenyl ketone | trans-3-Penten-2-one | cis-3-Penten-2-one |

| CAS Number | 625-33-2 | 3102-33-8 | 3102-32-7 |

| EC Number | 210-888-3 | - | - |

| PubChem CID | 12248 | 637920 | 5356572 |

1.2 Molecular Representation

The structural representations for the isomers of this compound are detailed below.

| Representation | Unspecified Isomer | (E)-Isomer | (Z)-Isomer |

| Molecular Formula | C5H8O | C5H8O | C5H8O |

| SMILES | CC=CC(=O)C | C/C=C/C(=O)C | C/C=C\C(=O)C |

| InChI | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3 | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3- |

| InChIKey | LABTWGUMFABVFG-UHFFFAOYSA-N | LABTWGUMFABVFG-ONEGZZNKSA-N | LABTWGUMFABVFG-ARJAWSKDSA-N |

Physicochemical Properties

This compound is a colorless, volatile liquid with an odor described as fruity to pungent. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 84.118 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 0.861 - 0.862 g/cm³ at 25 °C |

| Boiling Point | 121 - 124 °C |

| Vapor Pressure | 39.1 mmHg |

| Refractive Index | 1.433 - 1.437 at 20 °C |

| Solubility | Slightly soluble in water; soluble in oil, acetone, and ether |

| LogP | 0.52 |

Synthesis and Purification Protocols

Several methods exist for the synthesis of this compound, including the dehydration of 4-hydroxy-pentan-2-one and the dehydrohalogenation of 3-chloropentanone. A common and well-documented laboratory-scale approach is based on the aldol condensation of acetaldehyde and acetone.

3.1 Experimental Protocol: Synthesis of trans-3-Penten-2-one

This protocol is adapted from a procedure for a related synthesis involving the acylation of an olefin.

-

Apparatus Setup: A 2-L, three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser with a drying tube.

-

Reagent Preparation: 800 mL of dichloromethane and 157 g (2.00 moles) of acetyl chloride are added to the dried flask.

-

Catalyst Addition: While stirring, 320 g (2.40 moles) of powdered, anhydrous aluminum chloride is added in portions over 15 minutes.

-

Reaction: A stream of propene gas is passed through the solution at a rate sufficient to maintain a gentle reflux. The gas flow continues until the exothermic reaction ceases (typically 10–30 hours).

-

Quenching and Extraction: The reaction mixture is cautiously poured onto approximately 1.5 kg of ice. The organic layer is separated, and the aqueous phase is extracted three times with 100-mL portions of dichloromethane.

-

Washing and Drying: The combined organic extracts are washed with 50 mL of water and dried over anhydrous magnesium sulfate.

-

Dehydrochlorination: The resulting distillate, containing 4-chloropentan-2-one, is mixed with 256 g (1.98 moles) of quinoline and heated to boiling, allowing low-boiling materials to distill off until the liquid temperature reaches 110-120 °C.

3.2 Experimental Protocol: Purification

-

Fractional Distillation: The crude product from the synthesis is fractionally distilled through a 30-cm Vigreux column. The fraction boiling at 119–124 °C is collected.

-

Isomerization: Since the distillation may yield the β,γ-unsaturated isomer, an acid-catalyzed equilibration is performed. The collected fraction is mixed with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of product) and refluxed for 30 minutes.

-

Final Workup: The mixture is diluted with diethyl ether, washed with saturated aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate to yield the purified α,β-unsaturated ketone.

Chemical Reactivity

The defining structural feature of this compound is the conjugation of the carbonyl group with the C=C double bond. This delocalized π-electron system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate addition or Michael addition. This reactivity makes α,β-unsaturated ketones like this compound valuable building blocks in organic synthesis.

4.1 Use in Organic Synthesis

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of alkaloids such as (+/-)-senepodine G and (+/-)-cermizine C.

Biological Activity and Signaling

Beyond its use as a flavoring agent in foods, this compound has been identified in various biological contexts. It occurs naturally in plants like Aronia melanocarpa berries and is a volatile component in tea and tomatoes.

5.1 Role as a Biomarker

Urinary this compound has been identified as a useful biomarker for monitoring the accumulation of acetaldehyde during periods of abnormal metabolic stress.

5.2 Anti-inflammatory Signaling Pathway

Research has shown that this compound exhibits anti-inflammatory properties. It can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This inhibitory action is mediated through the expression of Heme Oxygenase-1 (HO-1), a key enzyme with cytoprotective and anti-inflammatory functions.

Analytical Methods

The characterization and analysis of this compound are typically performed using standard organic analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 17O NMR data are available for structural elucidation.

-

Gas Chromatography (GC): GC is widely used for the separation and quantification of this compound from complex mixtures, such as food volatiles and biological samples.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), it is used for the identification and structural confirmation of the compound.

References

Synthesis of 3-Penten-2-one from crotonaldehyde

An In-depth Technical Guide to the Synthesis of 3-Penten-2-one from Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable α,β-unsaturated ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents.[1] Its synthesis from readily available starting materials is a topic of significant interest. This technical guide provides a detailed overview of a robust two-step synthetic route starting from crotonaldehyde.

The direct conversion of crotonaldehyde to this compound is challenging. A more effective and widely documented approach involves a two-step sequence:

-

Grignard Reaction: The 1,2-addition of a methyl Grignard reagent to the carbonyl group of crotonaldehyde to form the secondary allylic alcohol, 3-penten-2-ol.

-

Oxidation: The selective oxidation of 3-penten-2-ol to the target ketone, this compound, using a mild oxidizing agent to preserve the carbon-carbon double bond.

This document outlines the reaction mechanisms, provides detailed experimental protocols for each step, presents quantitative data in tabular format, and illustrates the process with workflow diagrams.

Overall Synthetic Pathway

The conversion of crotonaldehyde to this compound is efficiently achieved via the formation of an alcohol intermediate, followed by an oxidation step.

References

The Enigmatic Presence of 3-Penten-2-one in Nature's Bounty: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-one, a volatile unsaturated ketone, contributes to the characteristic aroma and flavor profiles of a diverse range of plants and food products. Its presence, stemming from the intricate biochemical pathways within plant tissues, has garnered interest for its potential applications in the food and fragrance industries, as well as for its role as a biomarker in metabolic studies. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthesis, methods for its detection and quantification, and a summary of its reported concentrations in various natural sources.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a variety of plant species and food items. Notably, it is a significant aroma compound in Aronia berries (Aronia melanocarpa), contributing to their unique sensory characteristics.[1][2][3] It is also found in tomatoes (Lycopersicon esculentum), where its formation is linked to the ripening process, and has been detected in cocoa (Theobroma cacao) and tea (Camellia sinensis).

The concentration of this compound can vary significantly depending on the plant species, cultivar, ripeness, and processing methods. The following table summarizes the available quantitative data for this compound in selected plants and food products.

| Plant/Food Product | Matrix | Concentration | Analytical Method | Reference |

| Tomato (Lycopersicon esculentum cv. Sunny) | Fruit Homogenate | Decreased during ripening (specific values not provided) | GC-MS | |

| Aronia Berries (Aronia melanocarpa) | Juice | Major volatile compound (relative abundance varied) | HS-SPME-GC-O, SDE-GC-O |

Note: Quantitative data for this compound remains limited in publicly available literature. The table will be updated as more specific concentration values are reported.

Biosynthesis of this compound in Plants: The Lipoxygenase Pathway

The formation of this compound in plants is primarily attributed to the lipoxygenase (LOX) pathway, a complex cascade of reactions involving the oxidative degradation of polyunsaturated fatty acids. In tomatoes, the biosynthesis of C5 volatile compounds, including this compound, is initiated from linolenic acid.

The key enzyme in this process is a 13-lipoxygenase, identified as TomloxC in tomatoes. This enzyme catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). Subsequently, a series of enzymatic and non-enzymatic reactions, independent of hydroperoxide lyase (HPL), leads to the cleavage of the fatty acid chain and the formation of C5 volatiles like this compound. The proposed pathway involves the formation of an alkoxyl radical from the hydroperoxide, which then undergoes cleavage to yield C5 compounds.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from complex food and plant matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for this purpose.

Protocol 1: General HS-SPME-GC-MS Method for Volatiles in Plant Tissues

This protocol provides a general framework for the extraction and analysis of this compound from plant materials. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for different matrices.

1. Sample Preparation:

-

Homogenize a known weight of the fresh plant tissue (e.g., fruit, leaves) in a sealed vial. For solid samples, grinding under liquid nitrogen can be employed to prevent the loss of volatile compounds.

-

For liquid samples like juice, a specific volume is placed directly into a headspace vial.

-

Addition of a saturated salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

-

Extraction: Expose the SPME fiber to the headspace of the sealed vial containing the sample.

-

Incubation: Maintain the vial at a constant temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to allow for the equilibration of volatiles in the headspace.

-

Extraction Time: The duration of fiber exposure to the headspace typically ranges from 20 to 60 minutes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.

-

Separation: Utilize a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.

-

Detection: A mass spectrometer is used for the detection and identification of the separated compounds based on their mass spectra.

4. Quantification:

-

Quantification is typically performed using an internal standard method. A known amount of a suitable internal standard (a compound not naturally present in the sample) is added to the sample before extraction.

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

References

3-Penten-2-one reaction mechanisms in organic synthesis

An In-depth Technical Guide on the Reaction Mechanisms of 3-Penten-2-one in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an α,β-unsaturated ketone, is a versatile building block in organic synthesis.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts unique reactivity, making it susceptible to a variety of transformations.[1][3] This guide provides a detailed exploration of the core reaction mechanisms of this compound, including conjugate additions, aldol condensations, and photochemical reactions. It serves as a technical resource, offering data-driven insights, detailed experimental protocols, and visual diagrams of key pathways to aid researchers in designing synthetic strategies for complex molecules, including those relevant to drug development.

Introduction to this compound

This compound (CH₃CH=CHCOCH₃) is an organic compound that features a ketone functional group conjugated with a C=C double bond.[1] This arrangement creates a delocalized π-electron system, which significantly influences the molecule's chemical properties. The extended conjugation enhances the electrophilicity of not only the carbonyl carbon but also the β-carbon, making the latter a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. This compound exists as (E) and (Z) stereoisomers and is a valuable precursor in the synthesis of more complex molecules, including various alkaloids.

Core Reaction Mechanisms

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety. The primary reaction pathways involve nucleophilic additions, condensations, and photochemical transformations.

Conjugate Addition (Michael Reaction)

The most characteristic reaction of this compound is the conjugate addition, or Michael reaction. In this process, a nucleophile adds to the β-carbon of the conjugated system. This 1,4-addition is often thermodynamically favored over the 1,2-addition (direct attack on the carbonyl carbon), especially with soft or resonance-stabilized nucleophiles, because it preserves the stable carbonyl group.

The general mechanism proceeds in three steps:

-

Nucleophilic Attack: The nucleophile (Michael donor) attacks the electrophilic β-carbon of the this compound (Michael acceptor).

-

Enolate Formation: The π-electrons from the C=C bond shift to the carbonyl group, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated (typically by the solvent or a mild acid in the workup) to yield the final 1,4-adduct, which then tautomerizes to the more stable keto form.

A wide range of nucleophiles can act as Michael donors, including:

-

Enolates: Doubly stabilized carbon nucleophiles derived from β-ketoesters, malonates, and β-cyanoesters are classic Michael donors.

-

Organocuprates (Gilman Reagents): These reagents are known to selectively perform 1,4-additions to α,β-unsaturated ketones.

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also undergo conjugate addition.

Caption: General mechanism of the Michael (Conjugate) Addition.

Aldol Condensation

This compound can participate in aldol reactions, acting as the electrophilic carbonyl component. Furthermore, under basic conditions, a proton can be abstracted from the α'-carbon (the methyl group adjacent to the carbonyl) to form an enolate, which can then act as a nucleophile in a subsequent aldol addition.

The overall process is an aldol condensation , which involves two main stages:

-

Aldol Addition: An enolate ion reacts with a carbonyl compound (like another molecule of this compound or a different aldehyde/ketone) to form a β-hydroxy ketone (an "aldol" adduct).

-

Dehydration: The aldol adduct readily eliminates a molecule of water, especially upon heating or under acidic/basic conditions, to form an α,β-unsaturated carbonyl compound.

When reacting with itself, this compound would lead to more complex, highly unsaturated products. More commonly, it is used in crossed-aldol reactions where it reacts with a different carbonyl partner.

Caption: Logical workflow of an Aldol Condensation reaction.

Photochemical Reactions

Like many α,β-unsaturated ketones, this compound is photochemically active. Upon irradiation with ultraviolet (UV) light, it can undergo a variety of reactions, most notably [2+2] cycloadditions. This typically involves the excitation of the molecule to a triplet state, which then reacts with a ground-state molecule.

The photodimerization of cyclopentenone, a structural analog, shows that these reactions can lead to head-to-head and head-to-tail cyclobutane dimers. The specific products formed depend on the reaction conditions and the stereochemistry of the starting material.

Caption: Simplified pathway for photochemical [2+2] cycloaddition.

Quantitative Data from Key Reactions

The efficiency of reactions involving this compound is highly dependent on catalysts, solvents, and reaction conditions. Below is a summary of data from related reactions that illustrate typical outcomes.

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Stereoselectivity | Reference |

| Aldol Condensation | Acetaldehyde + Methyl Ethyl Ketone | Solid Acid Catalyst, 120°C, Microreactor | 75 | N/A | |

| Aldol Condensation | Acetaldehyde + Methyl Ethyl Ketone | Solid Acid Catalyst, 65-70°C, CSTR | 82-85 | N/A | |

| Michael Addition | 1,5-diarylpent-2-en-4-yn-1-ones + 3-oxo-3-phenylpropanenitrile | MeONa, MeOH, RT | 53-98 | 2.5:1 dr | |

| Domino Michael/Aldol | Diethyl propanedioate + α,β-unsaturated aldehydes | Diphenylprolinol silyl ether | High | Excellent dr |

Note: The Aldol Condensation examples shown are for the synthesis of 3-methyl-3-penten-2-one, a closely related structure, illustrating typical industrial conditions for such reactions.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible research. The following procedures are based on established methodologies.

Protocol 4.1: Synthesis of trans-3-Penten-2-one

This protocol describes the preparation of trans-3-penten-2-one via the dehydration of 4-hydroxy-2-pentanone, a common laboratory method.

-

Apparatus: A 2-liter, three-necked flask equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser with a drying tube.

-

Reagents:

-

4-hydroxy-pentan-2-one

-

Oxalic acid (catalyst)

-

Quinoline (1.98 moles)

-

Pentane (for extraction)

-

10% Hydrochloric acid

-

Saturated aqueous sodium hydrogen carbonate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of crude 4-chloropentan-2-one and other volatile products is mixed with quinoline (256 g, 1.98 moles).

-

The mixture is heated to boiling to distill off low-boiling materials until the vapor temperature reaches 110-120°C. This step facilitates the dehydrochlorination to form this compound.

-

The resulting solution is cooled and diluted with an equal volume of pentane.

-

The pentane solution is washed successively with 250-mL portions of 10% hydrochloric acid until the aqueous layer is acidic.

-

The combined aqueous washings are extracted with three 100-mL portions of pentane.

-

The combined organic layers are washed with 50 mL of saturated aqueous sodium hydrogen carbonate and dried over anhydrous magnesium sulfate.

-

The solution is fractionally distilled to collect the crude product boiling at 119-124°C.

-

Isomer Equilibration: To ensure the product is primarily the more stable trans-α,β-isomer, the distillate is refluxed for 30 minutes with a catalytic amount of p-toluenesulfonic acid. The mixture is then worked up as before (ether dilution, bicarbonate wash, drying) to yield purified trans-3-penten-2-one.

-

Caption: Workflow for the synthesis and purification of this compound.

Protocol 4.2: Organocatalyzed Michael Addition

This generalized protocol is based on modern organocatalytic methods for the asymmetric conjugate addition of nucleophiles to enones.

-

Apparatus: Oven-dried vial with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents:

-

This compound (Michael acceptor, 1.0 equiv)

-

Nucleophile (e.g., a ketone or aldehyde, ~2.0 equiv)

-

Chiral Organocatalyst (e.g., a chiral thiourea or prolinol derivative, 10 mol%)

-

Anhydrous solvent (e.g., toluene, 1.0 mL)

-

Saturated NH₄Cl solution (for quenching)

-

-

Procedure:

-

To the reaction vial, add the chiral organocatalyst.

-

Add the anhydrous solvent, followed by the nucleophile.

-

Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature).

-

Add this compound to the mixture to initiate the reaction.

-

Stir the reaction vigorously for the required time (typically 5-48 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired Michael adduct.

-

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is centered around the α,β-unsaturated ketone system, which allows for predictable and controllable transformations. The core mechanisms of conjugate addition, aldol condensation, and photochemical reaction provide chemists with a robust toolkit for C-C bond formation and the construction of complex molecular architectures. Understanding these fundamental pathways, supported by detailed protocols and quantitative data, is essential for leveraging this compound's full potential in research, discovery, and the development of novel therapeutics.

References

The Double-Edged Sword: Unveiling the Biological Activity and Cytotoxicity of 3-Penten-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ketone scaffold, a key feature of 3-penten-2-one and its derivatives, represents a fascinating and potent pharmacophore in medicinal chemistry. These compounds, characterized by a reactive Michael acceptor system, exhibit a broad spectrum of biological activities, with a particular emphasis on their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives and related α,β-unsaturated ketones, detailing their mechanism of action, experimental evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Cytotoxic Activity

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcones | (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | OVCAR-3 (Ovarian) | <25 | [1] |

| (E)-3-(4-(pyrrolidin-1-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one | OVCAR-3 (Ovarian) | <25 | [1] | |

| Chalcone-Thieno[2,3-d]pyrimidin-2-yl Hybrid (Compound 8d) | HCT-116 (Colorectal) | 2.65 | [2] | |

| Curcuminoids | (E)-5-hydroxy-7-phenyl-1-(3,4,5-trimethoxyphenyl)hept-1-en-3-one | MCF-7 (Breast) | 7.59 | [3] |

| (1E,4E)-1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,4-dien-3-one | NCI-H460/MX20 (Lung) | <10 | [3] | |

| Tropinone Derivatives | Derivative with 3-bromo-4-hydroxy-5-methoxy substitution | K562 (Leukemia) | ≤ 3.86 µg/ml | |

| Unsubstituted phenylmethylene derivative | A-549 (Lung) | 16.78 | ||

| Other α,β-Unsaturated Ketones | 2-(4-(Cyclopentyloxy)benzylidene)cyclohexanone | HeLa (Cervical) | ~5.5-18.1 | |

| 2-(4-(Cyclopentyloxy)benzylidene)cycloheptanone | PC-3 (Prostate) | ~5.5-18.1 |

Mechanism of Action: A Tale of Michael Addition and Cellular Stress

The primary mechanism underlying the biological activity of this compound derivatives and other α,β-unsaturated ketones is their ability to act as Michael acceptors. The electrophilic β-carbon of the unsaturated system readily reacts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH). This covalent modification can have profound downstream effects, leading to cellular dysfunction and, ultimately, apoptosis.

Key mechanistic aspects include:

-

Glutathione Depletion: Reaction with GSH, a major intracellular antioxidant, leads to its depletion, increasing cellular susceptibility to oxidative stress.

-

Enzyme Inhibition: Covalent modification of cysteine residues in critical enzymes can inhibit their function. This has been implicated in the disruption of various signaling pathways.

-

Induction of Oxidative Stress: The depletion of cellular antioxidants can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, potentially due to the modification of chaperones and other ER-resident proteins, can trigger the unfolded protein response (UPR) and ER stress-mediated apoptosis.

-

Mitochondrial Dysfunction: α,β-unsaturated ketones can induce the mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.

Experimental Protocols

The evaluation of the cytotoxic and biological activity of this compound derivatives involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

2. LDH (Lactate Dehydrogenase) Release Assay:

-

Principle: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength.

-

Data Analysis: Quantify the amount of LDH released and express it as a percentage of the total LDH released from lysed control cells.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with the test compounds.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

2. Caspase Activity Assay:

-

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay uses specific substrates that are cleaved by active caspases (e.g., caspase-3, -8, -9), releasing a fluorescent or chromogenic molecule.

-

Protocol:

-

Cell Lysis: Lyse the treated cells to release their contents.

-

Substrate Addition: Add a caspase-specific substrate to the cell lysate.

-

Signal Detection: Measure the fluorescence or absorbance of the released molecule over time.

-

3. DNA Fragmentation Analysis:

-

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.

-

Protocol:

-

DNA Extraction: Extract genomic DNA from treated cells.

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.

-

Signaling Pathways and Visualizations

The cytotoxic effects of this compound derivatives are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway implicated in their mechanism of action.

References

- 1. Targeting Ovarian Cancer with Chalcone Derivatives: Cytotoxicity and Apoptosis Induction in HGSOC Cells [mdpi.com]

- 2. Synthesis and cytotoxic activity of chalcone analogues containing a thieno[2,3-d]pyrimidin-2-yl group as the A-ring or B-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermochemistry and Physical Properties of 3-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-one (C₅H₈O) is an α,β-unsaturated ketone that exists as (E) and (Z) stereoisomers. This colorless, volatile liquid is characterized by a fruity to pungent odor and is found naturally in various plants and foods, including tomatoes, cocoa, and tea. In industrial applications, it serves as a flavoring agent and a versatile intermediate in the synthesis of more complex molecules, such as alkaloids. This technical guide provides an in-depth overview of the thermochemical and physical properties of this compound, along with detailed experimental protocols for their determination, to support research, development, and quality control efforts.

Core Physical and Thermochemical Properties

The fundamental physical and thermochemical characteristics of this compound are summarized below. These values are essential for a wide range of applications, from reaction engineering to safety assessments.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These properties are crucial for handling, storage, and processing of the compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | |

| CAS Number | 625-33-2 (unspecified isomers) | |

| 3102-33-8 ((E)-isomer) | ||

| 3102-32-7 ((Z)-isomer) | ||

| Appearance | Colorless liquid | |

| Odor | Fruity, becoming pungent on storage | |

| Boiling Point | 121-124 °C | |

| Density | 0.862 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.437 | |

| Vapor Pressure | 14.2 mmHg at 25 °C | |

| Solubility | Soluble in water, acetone, and ether |

Thermochemical Data

The thermochemical data for this compound, presented in Table 2, are vital for understanding its energetic behavior in chemical reactions.

Table 2: Thermochemical Properties of this compound

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -136 kJ/mol | |

| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -3041 kJ/mol |

Experimental Protocols

Accurate determination of the physical and thermochemical properties of this compound relies on standardized experimental procedures. The following sections detail the methodologies for key measurements.

Determination of Boiling Point (ASTM D5399-95)

The boiling point distribution of a volatile liquid like this compound can be determined using gas chromatography, following a method similar to ASTM D5399-95.

Principle: The sample is injected into a gas chromatography column, which separates components based on their boiling points. The column temperature is increased at a controlled rate, and the retention times of the components are recorded. A calibration curve, generated by running a mixture of known hydrocarbons with a range of boiling points, is used to correlate retention times with boiling points.

Apparatus:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary Column (e.g., bonded methyl silicone)

-

Temperature Programmer

-

Sample Inlet System

-

Data Acquisition System (Integrator or Computer)

Procedure:

-

Calibration: Prepare a calibration mixture of known hydrocarbons covering the expected boiling range of the sample. Inject the calibration mixture into the gas chromatograph and record the retention time for each component. Plot the boiling point of each standard against its retention time to create a calibration curve.

-

Sample Analysis: Inject a small, precise volume of the this compound sample into the gas chromatograph under the same conditions used for calibration.

-

Data Processing: Record the chromatogram. The initial boiling point is defined as the temperature at which 0.5% of the total area under the chromatogram has been eluted, and the final boiling point is the temperature at which 99.5% of the area has been eluted.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using several methods outlined in OECD Guideline 109. The pycnometer method is a common and accurate approach.

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer).

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical Balance

-

Constant Temperature Bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). Ensure the capillary is filled to the mark.

-

Remove the pycnometer from the bath, dry the outside, and weigh it (m₂).

-

Empty and dry the pycnometer. Fill it with this compound and repeat the thermal equilibration and weighing process (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index can be measured using a refractometer, a standard instrument in most chemistry laboratories.

Principle: A refractometer measures the extent to which light is bent (refracted) when it moves from air into the sample. The refractive index is a ratio of the speed of light in a vacuum to the speed of light in the substance.

Apparatus:

-

Abbe Refractometer or a digital refractometer

-

Constant Temperature Water Circulator

-

Light Source (typically built into the refractometer)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale or digital display.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Bomb Calorimeter

-

Oxygen Cylinder with a pressure regulator

-

Crucible

-

Ignition Wire

-

High-precision Thermometer or Temperature Sensor

-

Analytical Balance

Procedure:

-

Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

Sample Preparation: Accurately weigh a small amount of this compound in a crucible.

-

Assembly: Place the crucible in the bomb, attach the ignition wire, and seal the bomb.

-

Pressurization: Fill the bomb with high-purity oxygen to a specified pressure.

-

Combustion: Place the bomb in the calorimeter's water bath. Allow the system to reach thermal equilibrium and record the initial temperature. Ignite the sample electronically.

-

Temperature Measurement: Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the temperature starts to fall.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion is then calculated per mole of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive characterization of a liquid chemical such as this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This technical guide has provided a detailed summary of the key thermochemical and physical properties of this compound, a compound of interest in various scientific and industrial fields. By presenting quantitative data in a structured format and outlining standardized experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The provided information is intended to facilitate a deeper understanding of the compound's behavior and to support its effective and safe application in research and development.

References

The Discovery and Enduring Significance of 3-Penten-2-one: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-one (CH₃CH=CHCOCH₃), a simple α,β-unsaturated ketone, holds a significant place in the landscape of organic chemistry.[1] From its foundational synthesis through classical reactions to its contemporary applications as a versatile precursor in the synthesis of complex molecules and its role as a biomarker, the history of this compound is intrinsically linked to the development of fundamental synthetic methodologies.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and physicochemical characterization of this compound. It includes detailed experimental protocols for key synthetic routes, quantitative data summaries, and visualizations of reaction pathways to serve as a valuable resource for professionals in research and drug development.

Introduction: The Significance of an α,β-Unsaturated Ketone

This compound, also known as ethylidene acetone, is a colorless, volatile liquid with a characteristically fruity to pungent odor. It exists as (E) and (Z) stereoisomers and belongs to the important class of α,β-unsaturated ketones. This class of compounds is defined by a ketone functional group conjugated with a carbon-carbon double bond, creating a delocalized π-electron system that imparts unique reactivity. This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern exploited in numerous carbon-carbon bond-forming reactions, most notably the Michael addition.

The compound is not merely a laboratory curiosity; it occurs naturally in a variety of plants and foods, including tomatoes, cocoa, tea, and the berries of Aronia melanocarpa. Industrially, it serves as a flavoring agent and a valuable building block for the synthesis of more complex molecules, including alkaloids like senepodine G and cermizine C. Furthermore, urinary this compound has been identified as a potential biomarker for metabolic stress associated with acetaldehyde accumulation.

Historical Context and Discovery

The direct discovery of this compound is not attributed to a single breakthrough moment but is rather a result of the broader development of foundational reactions in organic chemistry in the late 19th and early 20th centuries. The synthesis of α,β-unsaturated ketones became possible through the pioneering work on condensation reactions.

The Aldol Condensation , first reported by Charles Wurtz in 1872, provided the fundamental logic for creating larger molecules from smaller carbonyl compounds. This reaction, which forms a β-hydroxy carbonyl compound that can subsequently be dehydrated, laid the conceptual groundwork for synthesizing enones like this compound from simple precursors like acetaldehyde and acetone.

Similarly, the Friedel-Crafts Reaction , discovered by Charles Friedel and James Crafts in 1877, introduced powerful methods for acylating and alkylating aromatic rings, and its principles were later extended to aliphatic systems, providing another potential pathway to enone synthesis.

While a precise date for the first synthesis of this compound is not clearly documented, its preparation is described in chemical literature through "classical" methods that emerged from this era of chemical discovery. These early methods, such as the dehydration of the corresponding hydroxyketone and the dehydrohalogenation of a haloketone, represent the first deliberate syntheses of this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from these classical methods to more sophisticated and stereoselective routes.

Classical Synthesis Routes

Two methods are widely cited as the classical preparations for this compound:

-

Dehydration of 4-Hydroxy-pentan-2-one: This straightforward method involves the acid-catalyzed elimination of water from the corresponding β-hydroxy ketone. Oxalic acid is a commonly cited catalyst for this transformation.

-

Dehydrohalogenation of 3-Chloropentanone: The elimination of hydrogen chloride from a halogenated ketone precursor provides another direct route to the α,β-unsaturated system.

Aldol Condensation

The crossed Aldol condensation between acetaldehyde and acetone is a common and illustrative method for preparing this compound. Under basic or acidic conditions, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. The resulting β-hydroxy ketone, 4-hydroxy-pentan-2-one, readily dehydrates upon heating or under acidic/basic conditions to yield the conjugated this compound.

Wittig Reaction

Discovered by Georg Wittig in 1954, the Wittig reaction offers a highly reliable method for forming carbon-carbon double bonds with precise control over their location. To synthesize this compound, an appropriate phosphonium ylide (Wittig reagent), such as (2-oxo-propylidene)triphenylphosphorane, would be reacted with acetaldehyde. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Physicochemical and Spectroscopic Data

The characterization of this compound has evolved with analytical technology. Early studies relied on physical constants and classical wet chemistry, while modern analysis depends on spectroscopic methods.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | |

| Molar Mass | 84.12 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, pungent | |

| Density | 0.862 g/mL at 25 °C | |

| Boiling Point | 121-124 °C | |

| Solubility | Soluble in water, acetone, and ether | |

| Refractive Index | n20/D 1.437 | |

| CAS Number | 625-33-2 (unspecified) |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of this compound. The conjugation in the molecule leads to characteristic spectral features.

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber | Notes | Reference(s) |

| ¹H NMR | α-H (vinylic) | ~6.1 ppm | Deshielded proton adjacent to the carbonyl group. | |

| β-H (vinylic) | ~6.8 ppm | Highly deshielded proton due to conjugation and carbonyl anisotropy. | ||

| -COCH₃ (methyl) | ~2.2 ppm | Singlet for the acetyl protons. | ||

| =CHCH₃ (methyl) | ~1.9 ppm | Doublet coupled to the β-vinylic proton. | ||

| ¹³C NMR | C=O (carbonyl) | ~198 ppm | Typical downfield shift for an α,β-unsaturated ketone. | |

| Cα (vinylic) | ~132 ppm | Carbon adjacent to the carbonyl. | ||

| Cβ (vinylic) | ~143 ppm | Carbon further from the carbonyl. | ||

| IR Spectroscopy | C=O stretch | ~1675 cm⁻¹ | Lower frequency than saturated ketones (~1715 cm⁻¹) due to conjugation. | |

| C=C stretch | ~1635 cm⁻¹ | Stretch of the conjugated double bond. |

Detailed Experimental Protocols

The following protocols are representative of the key synthetic methods discussed. Researchers should always consult primary literature and adhere to all laboratory safety protocols.

Protocol 1: Synthesis via Dehydration of 4-Hydroxy-2-pentanone

This protocol is based on the classical acid-catalyzed dehydration method.

Workflow Diagram

Materials:

-

4-Hydroxy-2-pentanone

-

Oxalic acid (catalyst)

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a distillation head, condenser, and receiving flask.

-

Charging Flask: To the round-bottom flask, add 4-hydroxy-2-pentanone and a catalytic amount of oxalic acid (e.g., 1-2 mol%).

-

Distillation: Heat the mixture gently. The this compound product will form and co-distill with water. Continue heating until no more organic product distills over.

-

Work-up: Transfer the collected distillate to a separatory funnel. The organic layer (this compound) should be separated from the aqueous layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried liquid and purify by fractional distillation to yield pure this compound.

Protocol 2: Synthesis via Base-Catalyzed Aldol Condensation

This protocol is a generalized procedure for the Claisen-Schmidt condensation, adapted for the synthesis of this compound from acetaldehyde and acetone.

Materials:

-

Acetone

-

Acetaldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Ethanol

-

Hydrochloric acid (HCl), dilute (for neutralization)

-

Sodium chloride solution, saturated (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reactant Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine acetone and ethanol.

-

Base Addition: Slowly add the aqueous sodium hydroxide solution to the cooled acetone/ethanol mixture while stirring.

-

Acetaldehyde Addition: Add acetaldehyde dropwise to the reaction mixture, maintaining a low temperature (0-5 °C). The order of addition is crucial to minimize the self-condensation of acetaldehyde.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC).

-

Neutralization: Cool the mixture again in an ice bath and carefully neutralize with dilute hydrochloric acid until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation.

Conclusion

The journey of this compound from a simple molecule synthesized by classical methods to a compound of interest in modern synthetic chemistry, food science, and metabolomics highlights its enduring relevance. Its history is a reflection of the evolution of organic synthesis itself, with each new reaction—from the Aldol condensation to the Wittig reaction—providing a more refined tool for its creation. For today's researchers and drug development professionals, this compound continues to be an important structural motif and a versatile synthetic intermediate, its utility firmly rooted in the fundamental principles of reactivity established over a century ago.

References

3-Penten-2-one: A Deep Dive into its Role as a Volatile Organic Compound in Atmospheric Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 28, 2025] – 3-Penten-2-one, a volatile organic compound (VOC) with both natural and anthropogenic origins, plays a significant role in the complex tapestry of atmospheric chemistry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's atmospheric behavior, focusing on its sources, reactions with key atmospheric oxidants, and potential environmental impacts. This document is intended to serve as a critical resource for researchers in atmospheric science, environmental chemistry, and related fields.

Introduction

This compound (C₅H₈O), a colorless liquid with a fruity to pungent odor, is an α,β-unsaturated ketone.[1] It is released into the atmosphere from a variety of sources, including biomass burning, particularly from the flaming and smoldering of pine wood.[2][3] Natural sources also contribute to its atmospheric abundance, as it is a known volatile component in various plants and foods such as tomatoes, cocoa, and tea.[1][4] Additionally, it finds use as a flavoring agent, which may lead to minor anthropogenic emissions. As a VOC, this compound participates in photochemical reactions that can influence air quality and climate. Understanding its atmospheric lifecycle is crucial for developing accurate atmospheric models and effective air pollution control strategies.

Atmospheric Reactions of this compound

The atmospheric fate of this compound is primarily governed by its reactions with three key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). These reactions transform the parent compound into a variety of smaller, often more oxidized, products, and can contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA).

Reaction with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical is the dominant daytime loss process for this compound. The OH radical readily adds to the carbon-carbon double bond of the molecule, initiating a complex series of reactions.

Quantitative Data for OH Radical Reaction

| Parameter | Value | Conditions | Reference |

| Rate Coefficient (k_OH) | (6.2 ± 1.0) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 ± 3 K | |

| Product Yields | |||

| Acetaldehyde | 0.39 ± 0.07 | 298 ± 3 K, in the presence of NO | |

| Methyl Glyoxal | 0.32 ± 0.08 | 298 ± 3 K, in the presence of NO | |

| 2-Hydroxypropanal | 0.68 ± 0.27 | 298 ± 3 K, in the presence of NO | |

| CH₃C(O) radical (from PAN + CO₂) | 0.56 ± 0.14 | 298 ± 3 K, in the presence of NO |

Reaction with Ozone (O₃)

Ozonolysis is another important atmospheric removal pathway for this compound, particularly in regions with high ozone concentrations. The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound.

Quantitative Data for Ozone Reaction

At present, specific experimentally determined rate coefficients and product yields for the ozonolysis of this compound are not extensively available in the reviewed literature. However, studies on similar unsaturated ketones provide insights into the likely products. For instance, the ozonolysis of 3-methyl-3-penten-2-one is predicted to yield butanedione and acetaldehyde as major products.

Reaction with Nitrate Radicals (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. The reaction with NO₃ can be a major loss process for unsaturated VOCs like this compound, leading to the formation of organic nitrates and other oxidation products.

Quantitative Data for Nitrate Radical Reaction

Similar to ozonolysis, direct experimental data on the rate constant and product yields for the reaction of this compound with nitrate radicals is limited in the available literature. However, the reaction is expected to proceed via addition of the NO₃ radical to the double bond.

Secondary Organic Aerosol (SOA) Formation

The oxidation of VOCs in the atmosphere can lead to the formation of low-volatility products that can either nucleate to form new particles or condense onto existing aerosols, contributing to the formation of Secondary Organic Aerosol (SOA). SOA is a significant component of atmospheric particulate matter, with implications for climate, air quality, and human health.

The potential for this compound to act as an SOA precursor is an area of active research. While direct experimental data on SOA yields from this compound oxidation is scarce, the formation of multifunctional products, such as hydroxycarbonyls, from its oxidation suggests that it could contribute to SOA formation under certain atmospheric conditions. Further chamber studies are needed to quantify the SOA yield from this compound under various atmospheric scenarios.

Experimental Protocols

The kinetic and product data for the atmospheric reactions of this compound are primarily obtained from laboratory studies using smog chambers. These experiments are designed to simulate atmospheric conditions in a controlled environment.

Smog Chamber Experiments

-

Chamber Description: Experiments are typically conducted in large-volume (hundreds to thousands of liters) environmental chambers made of inert materials like FEP Teflon film to minimize wall effects. These chambers are equipped with light sources (e.g., UV lamps) to simulate solar radiation and initiate photochemical reactions.

-

Reactant Introduction: Known concentrations of this compound, an oxidant precursor (e.g., methyl nitrite for OH radicals, ozone from an ozone generator), and a reference compound with a well-known rate constant are introduced into the chamber.

-

Reaction Monitoring: The concentrations of the reactants and products are monitored over time using a suite of analytical instruments.

-

Relative Rate Method: The rate coefficient for the reaction of the target VOC with the oxidant is often determined using the relative rate method. This involves comparing the decay rate of the target VOC to that of a reference compound.

Analytical Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: Long-path FTIR spectroscopy is a powerful technique for identifying and quantifying the concentrations of both reactants and a wide range of organic products in the gas phase. The characteristic infrared absorption spectra of different molecules allow for their specific detection.

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a sensitive and real-time technique used for the detection of a wide range of VOCs and their oxidation products. It is particularly useful for tracking the temporal evolution of product formation.

Signaling Pathways and Experimental Workflows

The atmospheric degradation of this compound involves a series of complex chemical reactions. The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Caption: OH Radical Oxidation Pathway of this compound.

Caption: Generalized Ozonolysis Pathway of this compound.

Caption: Typical Experimental Workflow for Smog Chamber Studies.

Conclusion and Future Directions

This compound is an atmospherically relevant VOC that undergoes rapid degradation, primarily through reaction with the OH radical during the day. This reaction leads to the formation of several smaller oxygenated compounds. While its reactions with ozone and nitrate radicals are also expected to be important, more quantitative data on these processes are needed. A significant knowledge gap exists regarding the secondary organic aerosol formation potential of this compound. Future research should focus on:

-

Determining the rate coefficients and product yields for the reactions of this compound with O₃ and NO₃ radicals.

-

Quantifying the SOA yields from the oxidation of this compound under a range of atmospheric conditions.

-

Investigating the role of this compound in nighttime atmospheric chemistry.

A more complete understanding of the atmospheric chemistry of this compound will enhance the accuracy of atmospheric models and contribute to the development of more effective strategies for managing air quality.

References

- 1. P1.43 Characterization of oxidized volatile organic compounds using proton transfer reaction time-of-flight (PTR-ToF) mass spectrometry and ion/molecule reactions (2009 - 5EDUSCIFORUM_5edusciforum) [ams.confex.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of 3-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-one, an α,β-unsaturated ketone, is a volatile organic compound that contributes to the aroma profile of various natural products and processed foods.[1][2] Its characteristic scent is a complex blend of fruity, pungent, and other nuanced notes, making it a molecule of significant interest in flavor and fragrance chemistry, as well as in the study of olfactory perception.[3][4][5] This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and sensory analysis of this compound. It includes detailed experimental protocols for sensory evaluation, a summary of its known olfactory characteristics, and a visualization of the general olfactory signaling pathway relevant to its perception. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of olfaction and flavor science.

Olfactory Properties and Aroma Profile

This compound is described as having a multifaceted aroma profile. Predominant descriptors include pungent, sweet, and fruity notes. More detailed sensory analyses have further characterized its scent as sharp, acetone-like, phenolic, and possessing a fishy or chemical glue-like nuance. The taste of this compound at a concentration of 10.00 ppm in a solution is described as musty, reminiscent of stale water, with phenolic, fishy, and shellfish-like undertones. This compound is a key odorant responsible for the chestnut-like aroma in green tea and is also found in a variety of other foods, including tomatoes, cocoa, and potato chips.

Quantitative Olfactory Data

A thorough review of the scientific literature did not yield a specific, experimentally determined odor threshold value for this compound in either air or water. Chemical and fragrance supplier databases consistently report this data as "not available." For comparative context, Table 1 includes odor threshold values for other structurally related unsaturated ketones and aldehydes, which can provide an approximation of the potential potency of C5 unsaturated ketones.

| Compound Name | Chemical Structure | Odor Threshold (in water) | Odor Threshold (in air) | References |

| This compound | CH₃CH=CHCOCH₃ | Not Available | Not Available | |

| 1-Octen-3-one | CH₃(CH₂)₄COCH=CH₂ | 0.03 - 1.12 µg/L | Not Available | |

| β-Damascone | C₁₃H₂₀O | 0.002 µg/L | Not Available | |

| Non-8-enal | CH₂=CH(CH₂)₆CHO | 0.24-22 μg/L | 0.039-29 ng/L |

Table 1: Odor Thresholds of this compound and Structurally Related Compounds. This table summarizes the available quantitative data for the odor thresholds of this compound and provides context with data from similar unsaturated ketones and aldehydes.

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like this compound relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)